Inproquone

Description

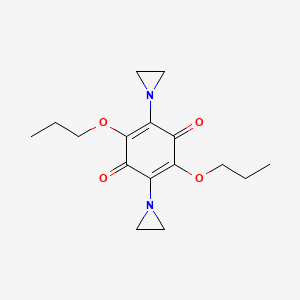

Inproquone is a benzoquinone-based alkylating agent with antitumor properties, classified under the NCI Thesaurus code C65919 .

Properties

CAS No. |

436-40-8 |

|---|---|

Molecular Formula |

C16H22N2O4 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

2,5-bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H22N2O4/c1-3-9-21-15-11(17-5-6-17)14(20)16(22-10-4-2)12(13(15)19)18-7-8-18/h3-10H2,1-2H3 |

InChI Key |

NOVZFMNCTCKLPF-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |

Canonical SMILES |

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |

Appearance |

Solid powder |

Other CAS No. |

436-40-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Inproquone; AI3-26324; Bayer E 39; BRN 0286633; Cytostaticum; Cytostatika; E 39; Improcuona; Improcuona [INN-Spanish]; Inprochonum; Inproquone; Inproquonum. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of inproquone involves the synthesis of p-benzoquinone derivatives. The synthetic route typically includes the oxidation of hydroquinone using reagents such as ferric chloride or silver oxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Inproquone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex quinone derivatives.

Reduction: It can be reduced back to hydroquinone using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Ferric chloride, silver oxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinones and hydroquinone derivatives .

Scientific Research Applications

Inproquone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study redox reactions and substitution mechanisms.

Biology: Investigated for its potential role in cellular redox processes and as a model compound for studying oxidative stress.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers due to its ability to induce oxidative stress in cancer cells.

Mechanism of Action

Inproquone exerts its effects primarily through its redox activity. It can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include cellular proteins and DNA, which can be damaged by the reactive oxygen species generated .

Comparison with Similar Compounds

Diaziquone (AZQ)

- Structure: Diaziquone contains a quinone core linked to aziridine groups, analogous to this compound but with distinct substitution patterns.

- Mechanism: Like this compound, it alkylates DNA via aziridine ring opening but exhibits enhanced redox cycling due to its quinone moiety, generating reactive oxygen species (ROS) .

- Clinical Use : Diaziquone showed broader clinical evaluation than this compound, particularly in leukemia and lymphoma. However, its use remains restricted due to dose-limiting myelosuppression .

- Toxicity : Higher cumulative toxicity compared to this compound, including severe bone marrow suppression .

Triaziquone (Trenimon)

Thiotepa

- Structure: A non-quinone alkylating agent (aziridine-containing phosphoramide).

- Mechanism: Metabolizes to TEPA, alkylating DNA and RNA. Unlike this compound, it lacks redox-active quinone properties .

- Clinical Use : Widely used in conditioning regimens for hematopoietic stem cell transplantation, highlighting its superior clinical utility compared to this compound .

Comparative Data Table

Research Findings and Limitations

- This compound : Preclinical studies demonstrated antitumor activity in murine models, but phase I trials revealed severe hepatotoxicity and unpredictable pharmacokinetics, halting development .

- Diaziquone : Showed promise in treating central nervous system tumors but failed to achieve FDA approval due to toxicity .

- Triaziquone : Early topical applications were overshadowed by evidence of secondary malignancies, leading to discontinuation .

Biological Activity

Inproquone, a synthetic compound belonging to the class of quinones, has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique chemical structure that allows it to interact with biological systems effectively. Its mechanism of action primarily involves:

- Inhibition of Electron Transport : this compound disrupts mitochondrial function in parasites by inhibiting electron transport chains, leading to energy depletion.

- Reactive Oxygen Species (ROS) Generation : The compound promotes the generation of ROS, which can induce oxidative stress in target cells, ultimately leading to cell death.

Antiparasitic Activity

This compound has been evaluated for its efficacy against various parasitic infections, notably schistosomiasis. Research indicates that this compound exhibits significant molluscicidal activity against the intermediate hosts of schistosomes.

- Case Study : A study conducted in Japan demonstrated that this compound effectively reduced the viability of Oncomelania snails, which are crucial for the lifecycle of Schistosoma japonicum .

Anticancer Activity

In addition to its antiparasitic properties, this compound has shown promise in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented in several studies.

- Research Findings : A study published in 2019 highlighted that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancers. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antiparasitic | Oncomelania snails | High | |

| Anticancer | Breast Cancer Cells | Moderate | |

| Lung Cancer Cells | Moderate |

Case Studies

- Antiparasitic Efficacy : A comprehensive study assessed the molluscicidal activity of this compound against Oncomelania snails. Results showed a significant reduction in snail populations, indicating potential for schistosomiasis control.

- Cancer Cell Studies : Clinical trials involving various cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways. The studies noted a dose-dependent response, with higher concentrations yielding more significant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.